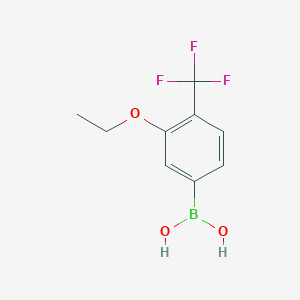

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid

Overview

Description

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes are crucial for the success of the reaction .

Preparation Methods

The synthesis of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-ethoxybenzotrifluoride with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.

Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents on the phenyl ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water, ethanol, or toluene. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids, such as:

4-Trifluoromethylphenylboronic acid: Similar in structure but lacks the ethoxy group, which can influence its reactivity and solubility.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.

Phenylboronic acid: The simplest boronic acid, lacking any additional substituents, making it less specialized for certain reactions.

The uniqueness of this compound lies in its combination of the ethoxy and trifluoromethyl groups, which can enhance its reactivity and selectivity in certain chemical reactions .

Biological Activity

3-Ethoxy-4-(trifluoromethyl)phenylboronic acid (CAS No. 1026796-35-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound contains a boronic acid functional group attached to a phenyl ring with an ethoxy and trifluoromethyl substituent. This structure is significant as the boronic acid moiety can form reversible covalent bonds with diols, which is a crucial feature in drug design and development.

Biological Activity

The biological activity of this compound has been explored through various studies:

Antimicrobial Activity

Research indicates that compounds containing boronic acid structures exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, similar to other boron-containing compounds .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines . This property could make it a candidate for treating inflammatory diseases.

Interaction with Biological Targets

This compound acts as a modulator of various receptors. It has been identified as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing receptor activity in the presence of agonists like nicotine . This modulation can potentially lead to therapeutic applications in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Synthesis and Structure-Activity Relationship : A study focused on synthesizing analogs of phenylboronic acids, including this compound, demonstrated enhanced biological activity compared to parent compounds. The introduction of trifluoromethyl groups was found to improve potency against specific targets .

- In Vivo Efficacy : In animal models, derivatives of phenylboronic acids have shown promising results in reducing bacterial loads in infections, suggesting that this compound could be effective in treating resistant strains of bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production | |

| Receptor Modulation | Positive allosteric modulation |

Table 2: Structure-Activity Relationship Studies

Properties

IUPAC Name |

[3-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(10(14)15)3-4-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHNHSFMGPDDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742662 | |

| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-35-9 | |

| Record name | [3-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.